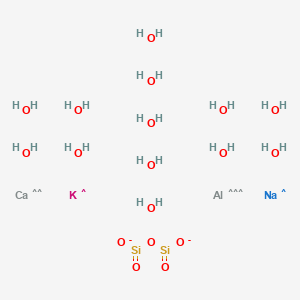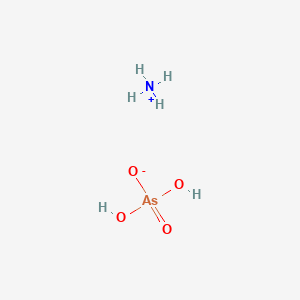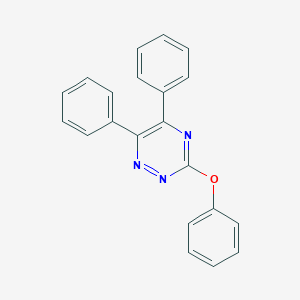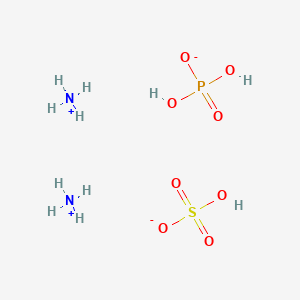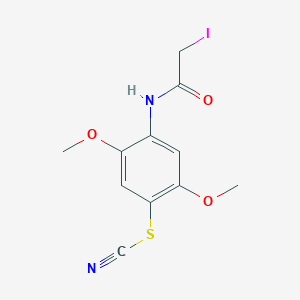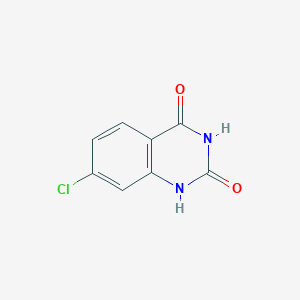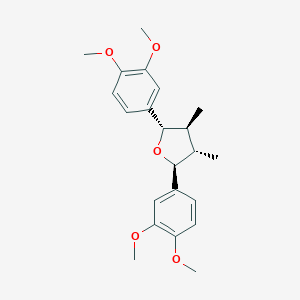![molecular formula C8H7NO3 B084015 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one CAS No. 14146-78-2](/img/structure/B84015.png)
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one, also known as DPI, is a heterocyclic compound that has been widely used in scientific research. DPI has a unique structure that makes it an attractive target for synthesis and investigation.
Wirkmechanismus
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one inhibits the activity of NADPH oxidase and PKC by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in ROS production and PKC activity. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has also been shown to inhibit the activity of other enzymes, such as xanthine oxidase and lipoxygenase, although the mechanism of inhibition is not well understood.
Biochemische Und Physiologische Effekte
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of ROS production, the inhibition of PKC activity, and the inhibition of other enzymes. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has also been shown to have anti-inflammatory and neuroprotective effects, although the mechanisms underlying these effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has several advantages for use in lab experiments, including its high purity, stability, and specificity for inhibiting NADPH oxidase and PKC. However, 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many future directions for the investigation of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one, including the development of new synthesis methods, the investigation of its effects on other enzymes and signaling pathways, and the development of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one-based therapeutics for the treatment of various diseases. Additionally, the use of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one in combination with other compounds or therapies may enhance its effectiveness and reduce potential toxicity.
Synthesemethoden
The synthesis of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one involves the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with acetic anhydride and sulfuric acid. This reaction produces 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one as a white crystalline solid with a melting point of 212-215°C. The synthesis of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has been used in various scientific research applications, including as a tool for studying the role of reactive oxygen species (ROS) in cellular signaling pathways. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one inhibits the activity of NADPH oxidase, an enzyme that generates ROS, and has been used to investigate the effects of ROS on cell signaling and gene expression. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has also been used as a tool for studying the role of protein kinase C (PKC) in cellular signaling pathways. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one inhibits the activity of PKC, and has been used to investigate the effects of PKC on cell signaling and gene expression.
Eigenschaften
CAS-Nummer |
14146-78-2 |
|---|---|
Produktname |
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one |
Molekularformel |
C8H7NO3 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
3,6-dimethylpyrano[3,4-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C8H7NO3/c1-4-3-6-7(8(10)11-4)5(2)9-12-6/h3H,1-2H3 |
InChI-Schlüssel |
AMBZCCYCUCSPCA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=NO2)C)C(=O)O1 |
Kanonische SMILES |
CC1=CC2=C(C(=NO2)C)C(=O)O1 |
Synonyme |
4H-Pyrano[3,4-d]isoxazol-4-one,3,6-dimethyl-(8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
